Home > Products > Screening Compounds P106522 > Methoxyphenamine hydrochloride
Methoxyphenamine hydrochloride - 5588-10-3

Methoxyphenamine hydrochloride

Catalog Number: EVT-3532015
CAS Number: 5588-10-3
Molecular Formula: C11H17NO.ClH
C11H18ClNO
Molecular Weight: 215.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methoxyphenamine Hydrochloride is a synthetic organic compound primarily investigated for its potential bronchodilatory and nasal decongestant properties. [, ] While structurally similar to ephedrine, Methoxyphenamine Hydrochloride exhibits weaker central nervous system stimulation. []

Synthesis Analysis

The synthesis of methoxyphenamine hydrochloride typically involves several key steps:

  1. Formation of Schiff Bases: The process begins with the reaction of o-methoxyphenyl acetone and methylamine in a methanol solution. This reaction occurs under controlled conditions (temperature ranging from 20 to 35 degrees Celsius) for approximately 15 to 18 hours .
  2. Reduction of Schiff Bases: After forming the Schiff bases, a metallic reducing agent is introduced to reduce the Schiff bases to methoxyphenamine. This step requires careful temperature control (between -5 and 5 degrees Celsius) and lasts for about 6 to 12 hours .
  3. Formation of Hydrochloride Salt: The final step involves adding hydrochloric acid to the methoxyphenamine base, adjusting the pH to around 1 to 2, and maintaining low temperatures (-10 to -5 degrees Celsius) for about 11 to 12 hours to yield methoxyphenamine hydrochloride .

These methods have demonstrated yields ranging from approximately 82% to 88% depending on specific reaction conditions.

Molecular Structure Analysis

The molecular formula for methoxyphenamine hydrochloride is C11H18ClNOC_{11}H_{18}ClNO, with a molar mass of approximately 179.263 g/mol. The structure can be represented in various formats, including:

  • SMILES Notation: CC(C)N(C)C1=CC=C(C=C1)OC
  • InChI: InChI=1S/C11H17NO.ClH/c1-8(2)12(3)10-6-4-5-7-11(10)13-9/h4-7,12H,8-9H2,1-3H3;1H

The compound features a methoxy group (-OCH₃) attached to an aromatic ring, contributing to its biological activity as a beta-adrenergic agonist .

Chemical Reactions Analysis

Methoxyphenamine hydrochloride participates in several chemical reactions typical of amines and phenolic compounds. Key reactions include:

  • Nucleophilic Substitution: The amine group can engage in nucleophilic attacks on electrophiles.
  • Reduction Reactions: Methoxyphenamine can be reduced further or oxidized depending on reaction conditions.
  • Acid-base Reactions: As a hydrochloride salt, it can interact with bases to regenerate the free amine form.

These reactions are essential for modifying the compound for various pharmaceutical applications.

Mechanism of Action

Methoxyphenamine acts primarily as a beta-adrenergic receptor agonist. Upon administration, it binds to beta receptors in the lungs, leading to:

  1. Bronchodilation: Relaxation of bronchial smooth muscle, facilitating improved airflow.
  2. Regulation of Norepinephrine: The compound enhances norepinephrine levels, contributing to its bronchodilatory effects .

Research indicates that methoxyphenamine's action may also involve anti-inflammatory pathways, although detailed mechanisms remain an area of ongoing investigation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and alcohol, which aids in its formulation for therapeutic use.

Chemical Properties

  • pKa Value: Indicates the acidity or basicity of the compound; specific values may vary based on solution conditions.
  • Stability: Generally stable under standard storage conditions but should be protected from moisture and light.

Relevant data indicates that proper handling and storage are crucial for maintaining the efficacy of methoxyphenamine hydrochloride .

Applications

Methoxyphenamine hydrochloride finds applications primarily in the medical field:

  • Bronchodilator: Used in treating asthma and other respiratory conditions due to its ability to relax airway muscles.
  • Pharmaceutical Formulations: Incorporated into combination therapies with other active ingredients like aminophylline and chlorpheniramine maleate for enhanced therapeutic effects .

Research continues into its potential uses beyond respiratory treatments, including studies on sustained-release formulations aimed at improving patient compliance and therapeutic outcomes .

Historical Development and Synthesis of Methoxyphenamine Hydrochloride

Early Synthetic Routes and Structural Optimization

The initial synthesis of methoxyphenamine hydrochloride (chemical name: 1-(2-methoxyphenyl)-N-methylpropan-2-amine hydrochloride) emerged from mid-20th century efforts to develop bronchodilators with reduced cardiovascular side effects compared to ephedrine. Upjohn researchers Woodruff and Lambooy pioneered the first route in 1940, involving a three-step sequence starting from 2-methoxybenzaldehyde [4]. This process featured a Henry reaction with nitroethane, followed by reduction of the resulting β-nitroketone and reductive amination with methylamine. While foundational, this method suffered from low yields (45-50%) due to side reactions during the reduction step and required extensive purification to isolate the target compound [4] [7].

Heinzelman's 1953 structural optimization introduced 1-(2-methoxyphenyl)propan-2-one (methoxyphenylacetone) as a key intermediate, enabling a more direct reductive amination pathway [4]. This approach significantly improved yield reproducibility and established the structural framework for industrial production. The reaction employed catalytic hydrogenation over noble metal catalysts (PtO₂ or Pd/C) but faced challenges:

  • Catalyst sensitivity to trace impurities required ultra-pure intermediates
  • Explosion risks associated with high-pressure hydrogenation
  • Laborious catalyst filtration and recycling protocols

Table 1: Comparison of Early Synthetic Methods for Methoxyphenamine Hydrochloride

Synthetic RouteKey IntermediateReduction MethodYield (%)Major Limitations
Woodruff (1940)1-(2-Methoxyphenyl)-2-nitropropan-1-oneFe/HCl45-50Low yields, multiple byproducts
Heinzelman (1953)1-(2-Methoxyphenyl)propan-2-oneH₂/PtO₂65-70Catalyst costs, safety concerns
Patent CN105669469A1-(2-Methoxyphenyl)propan-2-oneNaBH₄ in ethanol75-80Borohydride handling, pH sensitivity

The transition to sodium borohydride reduction (patented in CN105669469A) marked a crucial optimization, replacing gaseous hydrogen with safer borohydride reagents in ethanol/water mixtures. This method achieved 75-80% yields under mild conditions (0-5°C, pH 8-9) and became the industrial standard through the 1970s [1]. Process refinements included controlled addition rates to prevent exothermic decomposition and strict pH monitoring to minimize dehalogenation byproducts.

Evolution of Racemic vs. Enantioselective Synthesis Methodologies

Methoxyphenamine exists as a racemic mixture due to its chiral center at the propan-2-amine moiety. Early manufacturing exclusively produced the racemate, consistent with 20th-century pharmaceutical practices where enantiomeric purity was rarely prioritized. The racemic synthesis via borohydride reduction (as described in CN105669469A) involves:

  • Condensation of 1-(2-methoxyphenyl)propan-2-one with methylamine to form an enamine intermediate
  • Reduction with NaBH₄ at 0-5°C in ethanol/water solvent systems
  • Acidification with HCl to precipitate the hydrochloride salt [1]

The emergence of enantioselective methodologies followed debates about potential pharmacological differences between enantiomers. While racemic drugs were not necessarily less efficacious or safe according to contemporary analyses [2], regulatory trends favored enantiopure pharmaceuticals. Two strategies emerged:

Chiral Resolution: Heinzelman's early work demonstrated diastereomeric salt formation using (+)-tartaric acid, though industrial adoption was limited by yield losses (35-40% per enantiomer) and high solvent consumption [4].

Asymmetric Synthesis: Patent CN106699576A (2016) disclosed a Schiff base approach using lithium aluminium hydride (LiAlH₄) or sodium triacetoxyborohydride in the presence of chiral ligands:

  • Schiff base formation: Reacting methoxyphenylacetone with (R)-1-phenylethylamine
  • Stereoselective reduction: Using NaBH₃CN at -15°C with (S)-BINAP ligands (95% ee)
  • Hydrogenolytic cleavage: Pd/C-catalyzed removal of the chiral auxiliary [7]

Table 2: Enantioselective Synthesis Performance Metrics

MethodChiral ControllerReducing Agentee (%)Overall Yield (%)Industrial Feasibility
Diastereomeric Salt(+)-Tartaric acidNone>9938Low (high material loss)
Asymmetric Reductive Amination(R)-1-PhenylethylamineNaBH₃CN/(S)-BINAP9562Moderate (catalyst costs)
Enzymatic ResolutionLipase BHydrolysis9945High (but slow kinetics)

Despite technical advances, industrial production predominantly retains the racemic approach due to:

  • Equivalent bronchodilatory activity of both enantiomers confirmed by receptor studies [2]
  • Higher manufacturing costs of enantioselective routes (25-30% premium)
  • Complex regulatory requirements for enantiopure new chemical entities

Industrial-Scale Production Challenges and Process Validation

Modern methoxyphenamine hydrochloride manufacturing confronts multifaceted challenges in quality control and scalability. The global API market, valued at USD 180 million in 2024, projects growth to USD 300 million by 2032 (CAGR 7.5%), driven by respiratory disease prevalence and emerging applications [3] [8]. This demand intensifies pressure on production efficiency.

Critical Process Challenges:

  • Purification Complexities: Residual palladium (<10 ppm specification) from catalytic steps requires expensive scavenger resins. Crystallization must control particle size for tablet formulation compatibility [1] [9].
  • Byproduct Management: Reductive amination generates N-methyl-bis-[2-methoxyphenethyl]amine (3-5%), necessitating recrystallization from ethyl acetate/methanol mixtures [7].
  • Regulatory Hurdles: ICH Q11 guidelines demand rigorous validation of:
  • Starting material specifications (e.g., methoxyphenylacetone purity >99.5%)
  • Critical process parameters (CPPs): Temperature (±2°C), pH (±0.3 units), addition rates
  • Genotoxic impurity control (alkyl chlorides, hydrazine derivatives) [9]

Table 3: Industrial Market Dynamics and Production Metrics

Parameter2024 Status2032 ProjectionKey Influencing Factors
Global API Market SizeUSD 180 millionUSD 300 millionRespiratory disease prevalence, new formulations
Dominant Purity Grade≥98%≥99.5%Tightening pharmacopeial standards
Major Production RegionsChina (60%), India (25%)China (55%), India (30%)Manufacturing cost advantages
Process Yield78-82%85-88%Continuous flow process adoption

Advanced Manufacturing Technologies:

  • Continuous Flow Systems: Replace batch reactors for reductive amination, enhancing heat transfer and reducing reaction times from hours to minutes [6].
  • PAT (Process Analytical Technology): FTIR and Raman spectroscopy enable real-time monitoring of imine intermediate formation, allowing automated reagent dosing adjustments.
  • Green Chemistry Innovations: Recent patents describe aqueous-based reductions replacing ethanol/THF solvents, reducing VOCs by 90% while maintaining 80% yields [1] [9].

Validation protocols require 3 consecutive commercial-scale batches demonstrating:

  • Consistent impurity profiles (ICH Q3B)
  • Polymorphic stability (no form conversion during storage)
  • Residual solvent compliance (methanol <3000 ppm, ethyl acetate <5000 ppm)

Asia-Pacific manufacturers (e.g., Yangzhou NO.3 Pharmaceutical, Changzhou Ruiming) dominate production through integrated supply chains for key raw materials like 2-methoxyphenylacetone. However, quality inconsistencies in regional suppliers necessitate stringent supplier qualification protocols, including on-site audits and dual sourcing strategies [3] [8].

Properties

CAS Number

5588-10-3

Product Name

Methoxyphenamine hydrochloride

IUPAC Name

1-(2-methoxyphenyl)-N-methylpropan-2-amine;hydrochloride

Molecular Formula

C11H17NO.ClH
C11H18ClNO

Molecular Weight

215.72 g/mol

InChI

InChI=1S/C11H17NO.ClH/c1-9(12-2)8-10-6-4-5-7-11(10)13-3;/h4-7,9,12H,8H2,1-3H3;1H

InChI Key

FGSJNNQVSUVTPW-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1OC)NC.Cl

Synonyms

1-(2-methoxyphenyl)-2-methylaminopropane
2-methoxy-N,alpha-dimethylphenethylamine
methoxyphenamine
methoxyphenamine hydrochloride
methoxyphenamine hydrochloride, (+-)-isomer
methoxyphenamine hydrochloride, (R)-isomer
methoxyphenamine, (S)-isomer
mimexina
Orthoxine

Canonical SMILES

CC(CC1=CC=CC=C1OC)NC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.